molecular formula C17H15BrN4O8 B11534542 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

Cat. No.: B11534542
M. Wt: 483.2 g/mol
InChI Key: UOVZWUFEDFHNRO-UFWORHAWSA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, and dinitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 3-bromo-4-methoxybenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Material Science: Possible applications in the development of new materials with specific properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research and characterization.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
  • N’-[(E)-(3-fluoro-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties or activities.

Properties

Molecular Formula

C17H15BrN4O8

Molecular Weight

483.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide

InChI

InChI=1S/C17H15BrN4O8/c1-28-14-4-3-10(5-12(14)18)8-19-20-16(23)9-30-17-13(22(26)27)6-11(21(24)25)7-15(17)29-2/h3-8H,9H2,1-2H3,(H,20,23)/b19-8+

InChI Key

UOVZWUFEDFHNRO-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2OC)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2OC)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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